molecular formula C17H21N5O2 B2657302 3-methoxy-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1396845-72-9

3-methoxy-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B2657302
CAS No.: 1396845-72-9
M. Wt: 327.388
InChI Key: VJAFIESLTIFZKH-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a synthetic small molecule featuring a pyrimidine core, a chemotype of high significance in medicinal chemistry and drug discovery. This scaffold is frequently investigated for its potential to interact with and inhibit various protein kinases, which are critical regulators of cellular signaling pathways . The molecular structure incorporates key pharmacophoric elements common to known kinase inhibitors, including a central pyrimidine ring that can act as a hinge-binding motif, a 4-methylpiperazine side chain that often enhances solubility and pharmacokinetic properties, and a 3-methoxybenzamide group that contributes to molecular recognition and binding affinity . Compounds with this core structure are valuable tools in early-stage pharmacological research for probing kinase function and validating new therapeutic targets, particularly in oncology . Researchers utilize such molecules to study structure-activity relationships (SAR), optimize potency and selectivity against specific kinases, and investigate downstream biological effects in cellular models . The 4-methylpiperazin-1-yl fragment, in particular, is a structural feature present in several therapeutically successful kinase inhibitors, underscoring the research utility of this compound as a template for the design and development of novel bioactive agents . This compound is provided exclusively for use in non-clinical laboratory research.

Properties

IUPAC Name

3-methoxy-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-21-6-8-22(9-7-21)17-18-11-14(12-19-17)20-16(23)13-4-3-5-15(10-13)24-2/h3-5,10-12H,6-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAFIESLTIFZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methoxy-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperazine ring: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with 4-methylpiperazine.

    Attachment of the benzamide moiety: This can be done through an amide coupling reaction, often using reagents like EDCI or HATU in the presence of a base such as DIPEA.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

3-methoxy-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, where nucleophiles like amines or thiols can replace existing substituents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methoxy-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, making it valuable in biochemical assays and drug discovery.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders, due to its ability to modulate specific molecular pathways.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-methoxy-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide with structurally and functionally related benzamide derivatives. Key parameters include molecular weight, substituents, biological activity, and structural motifs.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀/Kᵢ) Reference
This compound 311.38 Methoxybenzamide, 4-methylpiperazinyl-pyrimidine N/A
3-[2-[2-(Dimethylamino)pyrimidin-5-yl]ethynyl]-4-ethyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]benzamide 614.0* Trifluoromethylphenyl, ethynyl linker, dimethylaminopyrimidine IC₅₀ = 614.0 nM (DDR1)
N-{4-Methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)-3-pyridinyl]-2-pyrimidinyl}amino)phenyl}-4-[(4-methylpiperazinyl)methyl]benzamide 592.73 Methyloxazolyl-pyridine, 4-methylpiperazinylmethylbenzamide Targets ABL1/ABL2/KIT kinases
4-{[(7R)-9-cyclopentyl-7-ethenyl-7-fluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino}-3-methoxy-N-(4-methylpiperazin-1-yl)benzamide 552.64 Fluorinated pyrimido-diazepine, cyclopentyl, methoxybenzamide N/A (kinase-like scaffold)
2-Methyl-N-{4-methyl-3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)carbamoyl]phenyl}-3-(trifluoromethyl)benzamide ~600 (estimated) Trifluoromethylbenzamide, 4-methylpiperazinylphenyl-pyrimidine Tanimoto similarity = 0.76

Key Findings

Structural Diversity in Piperazine-Pyrimidine Hybrids :

  • The target compound’s methoxybenzamide group distinguishes it from analogs with bulkier substituents (e.g., trifluoromethyl groups in ), which may enhance target affinity but reduce solubility.
  • The 4-methylpiperazine moiety is a conserved feature across all analogs, suggesting its critical role in binding to kinase ATP pockets or other helical receptors .

Biological Activity: The dimethylamino-pyrimidine analog (IC₅₀ = 614 nM ) demonstrates moderate inhibition of discoidin domain receptor 1 (DDR1), a tyrosine kinase implicated in fibrosis and cancer. The target compound’s lack of an ethynyl linker or trifluoromethyl group may result in lower potency. The methyloxazolyl-pyridine derivative targets ABL1/ABL2 kinases, highlighting how pyrimidine modifications (e.g., fused oxazole rings) can shift selectivity toward specific kinases.

Molecular Weight and Drug-Likeness :

  • The target compound (311.38 g/mol) adheres more closely to Lipinski’s rule of molecular weight (<500) compared to analogs like the pyrimido-diazepine derivative (552.64 g/mol ), which may face challenges in bioavailability.

Role of Halogens and Heterocycles :

  • Fluorine in the pyrimido-diazepine compound and trifluoromethyl groups in improve metabolic stability and binding through hydrophobic interactions. The target compound’s methoxy group offers polarity but may lack comparable steric or electronic effects.

Biological Activity

3-Methoxy-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interactions with neurotransmitter systems, and implications for drug development.

Chemical Structure and Properties

The compound's molecular formula is C17H21N5O2, and it features a methoxy group, a benzamide moiety, and a piperazine derivative linked to a pyrimidine ring. This unique structural arrangement is crucial for its biological activity.

Key Features:

  • Methoxy Group: Enhances lipophilicity, potentially improving membrane permeability.
  • Pyrimidine Ring: May influence interactions with various biological targets.
  • Piperazine Derivative: Known for its role in modulating neurotransmitter receptors.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been utilized in docking simulations to assess its interaction with oxidoreductase enzymes, where it demonstrated stabilization through hydrophobic interactions between the ligand's aromatic moieties and lipophilic residues of the enzyme's binding site.

Neurotransmitter Interaction

Preliminary research suggests that this compound may interact with neurotransmitter systems, particularly influencing dopamine D2 and serotonin 5-HT receptors. Such interactions position it as a potential candidate for treating central nervous system disorders, including anxiety and depression. Further studies are needed to elucidate its binding affinities and mechanisms of action.

In Vitro Studies

In vitro studies have shown that the compound can inhibit various biological pathways. For instance, it was evaluated alongside other derivatives in terms of their antiparasitic activity, where modifications to the structure led to variations in potency. The incorporation of polar functionalities improved aqueous solubility but required a balance with metabolic stability .

Comparative Analysis with Similar Compounds

To better understand the pharmacological profile of this compound, a comparative analysis was conducted with structurally similar compounds. The following table summarizes key features and activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3-Methoxy-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamideC17H21N5O3Contains a nitro group instead of pyrimidineModerate antimicrobial activity
N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamideC22H26N6O2Incorporates a pyridine ringIncreased receptor affinity
N-(4-Methylpiperazin-1-yl)-3-trifluoromethylbenzamideC17H20F3N3OFeatures trifluoromethyl groupEnhanced metabolic stability

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